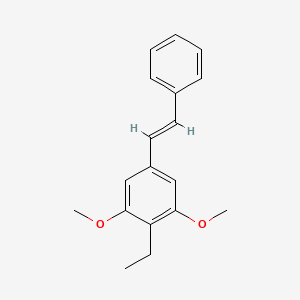
(E)-2-ethyl-1,3-dimethoxy-5-styrylbenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-2-ethyl-1,3-dimethoxy-5-styrylbenzene is an organic compound characterized by its unique structure, which includes an ethyl group, two methoxy groups, and a styryl group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (E)-2-ethyl-1,3-dimethoxy-5-styrylbenzene typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-ethyl-1,3-dimethoxybenzene and styrene.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving a catalyst to facilitate the formation of the styryl group. Common catalysts include palladium or platinum-based catalysts.
Reaction Mechanism: The reaction proceeds through a series of steps, including the formation of an intermediate complex, followed by the elimination of by-products to yield the final product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: (E)-2-ethyl-1,3-dimethoxy-5-styrylbenzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The methoxy groups in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as halides or amines in the presence of a base.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted benzene derivatives.
Scientific Research Applications
(E)-2-ethyl-1,3-dimethoxy-5-styrylbenzene has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (E)-2-ethyl-1,3-dimethoxy-5-styrylbenzene involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Molecular Targets: Binding to specific receptors or enzymes, leading to modulation of their activity.
Pathways Involved: Influencing signaling pathways related to cell growth, apoptosis, or inflammation.
Comparison with Similar Compounds
- (E)-2-ethyl-1,3-dimethoxy-4-styrylbenzene
- (E)-2-ethyl-1,3-dimethoxy-6-styrylbenzene
Comparison:
- Structural Differences: The position of the styryl group on the benzene ring differentiates these compounds.
- Unique Properties: (E)-2-ethyl-1,3-dimethoxy-5-styrylbenzene may exhibit unique chemical reactivity and biological activity compared to its analogs.
Properties
Molecular Formula |
C18H20O2 |
|---|---|
Molecular Weight |
268.3 g/mol |
IUPAC Name |
2-ethyl-1,3-dimethoxy-5-[(E)-2-phenylethenyl]benzene |
InChI |
InChI=1S/C18H20O2/c1-4-16-17(19-2)12-15(13-18(16)20-3)11-10-14-8-6-5-7-9-14/h5-13H,4H2,1-3H3/b11-10+ |
InChI Key |
GCLIEKXKCFWRKF-ZHACJKMWSA-N |
Isomeric SMILES |
CCC1=C(C=C(C=C1OC)/C=C/C2=CC=CC=C2)OC |
Canonical SMILES |
CCC1=C(C=C(C=C1OC)C=CC2=CC=CC=C2)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















